1-methyl-3-phenyl-1H-pyrazol-4-amine
Overview
Description
“1-methyl-3-phenyl-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 216854-38-5 . It has a molecular weight of 173.22 and its IUPAC name is 1-methyl-3-phenyl-1H-pyrazol-4-amine .
Molecular Structure Analysis
The InChI code for “1-methyl-3-phenyl-1H-pyrazol-4-amine” is 1S/C10H11N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 . The InChI key is LCFXLUFKVRBKAA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-methyl-3-phenyl-1H-pyrazol-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 173.22 .
Scientific Research Applications
Catalysis in Organic Synthesis
“1-methyl-3-phenyl-1H-pyrazol-4-amine” derivatives have been used as catalysts in organic synthesis. The compounds have shown effectiveness in facilitating reactions, such as the preparation of bis(pyrazol-5-ol) derivatives from pyrazolones and arylaldehydes . These reactions are significant for synthesizing complex organic molecules that can have various industrial and pharmaceutical applications.
Antioxidant and Anticancer Activities
Pyrazole derivatives, including those related to “1-methyl-3-phenyl-1H-pyrazol-4-amine,” have been synthesized and evaluated for their antioxidant and anticancer activities . These compounds have shown potential in scavenging free radicals and exhibiting cytotoxic properties against certain cancer cell lines, making them valuable in the development of new anticancer drugs.
Pharmaceutical Intermediates
The compound has been utilized as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are important for developing antidiabetic agents .
Immunomodulatory Drugs
Derivatives of “1-methyl-3-phenyl-1H-pyrazol-4-amine” have been used in the synthesis of immunomodulatory drugs. These drugs interact with the central benzodiazepine receptor and can modulate the immune response, which is crucial for treating various autoimmune diseases and managing transplant rejection .
Agrochemical and Medicinal Chemistry
Pyrazoles, including “1-methyl-3-phenyl-1H-pyrazol-4-amine,” have potential applications in agrochemical and medicinal chemistry industries. They can serve as pesticides, anti-inflammatory medications, and antitumor drugs. Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
Magnetic Nanomaterials
The compound has been involved in the synthesis and characterization of magnetic nanomaterials. These materials have applications in microwave absorption, biosensing of cancer biomarkers, determination of aflatoxins, removal of heavy metals from solutions, photodegradation of dyes, and drug delivery .
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-3-phenyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives have been shown to exhibit a wide range of biological activities . .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been shown to interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1141 g/mL at 25 °C . This could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
It is known that the compound is sensitive to air . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by exposure to air.
properties
IUPAC Name |
1-methyl-3-phenylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXLUFKVRBKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenyl-1H-pyrazol-4-amine | |
CAS RN |
216854-38-5 | |
Record name | 1-methyl-3-phenyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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